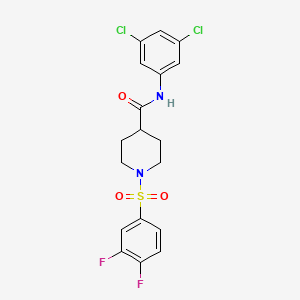
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is extensively used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.
Mécanisme D'action
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a nucleoside that is released by cells in response to various stimuli. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP levels. By blocking the activity of the adenosine A1 receptor, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide prevents the inhibitory effects of adenosine on adenylate cyclase and increases intracellular cyclic AMP levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide depend on the specific physiological process being studied. In general, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is used to study the effects of adenosine A1 receptor blockade on cardiovascular function, neurotransmission, and inflammation. For example, studies have shown that N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can increase heart rate and blood pressure by blocking the inhibitory effects of adenosine on the sympathetic nervous system. N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can also increase the release of neurotransmitters such as dopamine and acetylcholine by blocking the inhibitory effects of adenosine on neurotransmitter release. Finally, N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can reduce inflammation by blocking the inhibitory effects of adenosine on immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to selectively block the activity of this receptor and study its effects on different physiological processes. However, a limitation of using N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is that it is not a perfect antagonist and can have off-target effects on other adenosine receptors or other receptors altogether. Additionally, the effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide can be influenced by factors such as dose, route of administration, and the specific experimental conditions.
Orientations Futures
There are several future directions for research on N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide. One direction is to study the effects of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide on other physiological processes beyond cardiovascular function, neurotransmission, and inflammation. For example, studies could investigate the role of adenosine A1 receptor in pain perception, memory, and learning. Another direction is to develop more selective and potent antagonists of the adenosine A1 receptor that can be used in clinical settings. Finally, studies could investigate the effects of adenosine A1 receptor blockade in different disease models, such as cancer, diabetes, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide involves several steps, starting with the reaction of 3,5-dichlorophenylacetonitrile with 3,4-difluorobenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to obtain the corresponding amine, which is then reacted with piperidine-4-carboxylic acid and sulfonyl chloride to form N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is extensively used in scientific research to study the role of adenosine A1 receptor in various physiological and pathological conditions. Adenosine receptors are involved in the regulation of many physiological processes, including cardiovascular function, neurotransmission, and inflammation. N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide is a selective antagonist of the adenosine A1 receptor, which allows researchers to selectively block the activity of this receptor and study its effects on different physiological processes.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F2N2O3S/c19-12-7-13(20)9-14(8-12)23-18(25)11-3-5-24(6-4-11)28(26,27)15-1-2-16(21)17(22)10-15/h1-2,7-11H,3-6H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIRIHVACOHXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

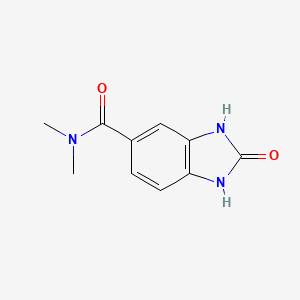
![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)
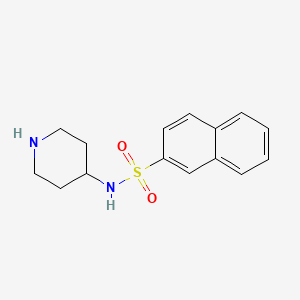
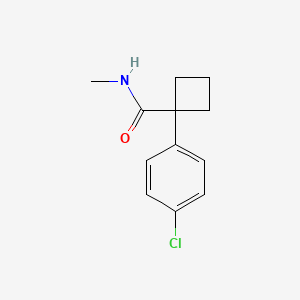



![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
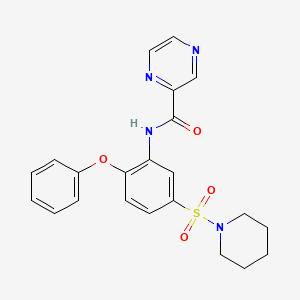
![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)
![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)
![2-chloro-N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-7-yl)-acetamide](/img/structure/B7518825.png)
